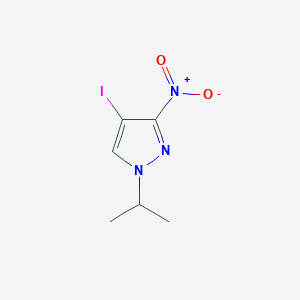

4-Iodo-1-isopropyl-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold for a diverse range of derivatives. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for the introduction of various functional groups, enabling the fine-tuning of their pharmacological profiles.

Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as herbicides and insecticides. They are also utilized in material science for the creation of functional materials like dyes and fluorescent substances. The adaptability of the pyrazole core makes it a valuable building block in the synthesis of complex molecules across various scientific and industrial sectors.

The Role of Halogenated Nitro-pyrazoles in Synthetic Design

The introduction of halogen and nitro groups onto the pyrazole ring significantly influences the compound's chemical reactivity and potential applications. Halogenated pyrazoles, particularly those containing iodine, are valuable intermediates in organic synthesis. The iodine atom can be readily displaced or participate in cross-coupling reactions, such as the Sonogashira coupling, providing a versatile handle for further molecular elaboration. arkat-usa.orgresearchgate.net

The nitro group, a strong electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution while activating it for nucleophilic substitution. This electronic effect is crucial in directing the regioselectivity of subsequent reactions. The combination of a halogen and a nitro group on the pyrazole scaffold, as seen in 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole, creates a highly functionalized and reactive molecule. Such compounds are designed as versatile building blocks, enabling the synthesis of more complex and potentially bioactive molecules. The presence of both an iodo and a nitro group offers multiple reaction sites for chemists to exploit in the construction of novel chemical entities. Research has indicated that pyrazole derivatives containing both halogen and nitro groups can exhibit enhanced antibacterial activity.

The isopropyl group at the 1-position of the pyrazole ring provides steric bulk and influences the solubility and electronic properties of the molecule. This N-alkylation is a common strategy to modify the biological and physical characteristics of pyrazole derivatives.

Below is a table summarizing the influence of these key functional groups on the pyrazole ring:

| Functional Group | Position on Pyrazole Ring | General Influence on Reactivity and Properties |

| Iodo | 4 | - Serves as a leaving group in nucleophilic substitution reactions.- Enables participation in transition metal-catalyzed cross-coupling reactions.- Can engage in halogen bonding, influencing molecular assembly. |

| Nitro | 3 | - Strong electron-withdrawing group, deactivating the ring to electrophilic attack.- Activates the ring for nucleophilic aromatic substitution.- Can be reduced to an amino group, providing a route to further functionalization. |

| Isopropyl | 1 | - Increases lipophilicity, potentially affecting solubility and biological membrane permeability.- Provides steric hindrance, which can influence reaction selectivity and molecular interactions.- Modifies the electronic nature of the pyrazole ring through inductive effects. |

Historical Perspective on the Development of this compound Chemistry

A specific historical timeline for the synthesis of this compound is not extensively documented in the literature. However, its development can be understood as a convergence of several key advancements in pyrazole chemistry.

The synthesis of the pyrazole ring itself dates back to the late 19th century. Over the following decades, chemists developed a variety of methods for constructing this heterocyclic core, most notably through the condensation of hydrazines with 1,3-dicarbonyl compounds.

The introduction of functional groups onto the pyrazole ring was the next logical step. Nitration of pyrazoles, to introduce the nitro group, has been a subject of study, with various nitrating agents and conditions being explored to control the regioselectivity of the reaction. nih.gov Similarly, methods for the halogenation of pyrazoles have been developed, providing access to chloro-, bromo-, and iodo-substituted derivatives. The direct iodination of pyrazoles can be achieved using various iodinating agents. mdpi.com

The N-alkylation of pyrazoles, including the introduction of an isopropyl group, represents a further refinement in the synthesis of pyrazole derivatives. This modification allows for the modulation of the compound's physical and biological properties.

The synthesis of a molecule such as this compound would therefore build upon this rich history of synthetic methodology. It would likely involve a multi-step sequence, starting with the formation of an appropriately substituted pyrazole precursor, followed by sequential or strategically ordered nitration, iodination, and N-isopropylation reactions. The development of such a highly substituted pyrazole is a testament to the sophisticated level of control that organic chemists have achieved in the functionalization of heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-4(2)9-3-5(7)6(8-9)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIRSUXQUBIGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246364 | |

| Record name | 1H-Pyrazole, 4-iodo-1-(1-methylethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-88-3 | |

| Record name | 1H-Pyrazole, 4-iodo-1-(1-methylethyl)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-iodo-1-(1-methylethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 4 Iodo 1 Isopropyl 3 Nitro 1h Pyrazole

Retrosynthetic Analysis of 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that sequentially removes the functional groups from the pyrazole (B372694) core. The primary disconnections involve the C-I bond, the N-isopropyl bond, and the C-N nitro group bond. This leads to three main potential synthetic routes starting from the basic pyrazole ring.

Route A prioritizes the iodination of a pre-formed 1-isopropyl-3-nitro-1H-pyrazole. This is often a preferred strategy as the electronic properties of the nitro group can direct the regioselectivity of the electrophilic iodination.

Route B involves the N-isopropylation of a 4-iodo-3-nitro-1H-pyrazole intermediate. This approach hinges on the successful synthesis and stability of the iodinated and nitrated pyrazole precursor.

Route C considers the nitration of a 4-iodo-1-isopropyl-1H-pyrazole. The regioselectivity of the nitration would be a critical step in this pathway, influenced by the directing effects of the iodo and isopropyl groups.

Based on the available literature for related compounds, Route A generally offers a more controlled and predictable synthesis.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies on the efficient preparation of key precursors and the strategic introduction of the necessary functional groups.

The foundational precursor for this synthesis is typically a nitrated pyrazole. The most common starting material is 3-nitro-1H-pyrazole. The synthesis of 3-nitro-1H-pyrazole is well-established and generally proceeds through a two-step process:

Nitration of Pyrazole: Pyrazole is first nitrated to form N-nitropyrazole. Common nitrating agents include a mixture of nitric acid and sulfuric acid or nitric acid and acetic anhydride. nih.gov

Thermal Rearrangement: The resulting N-nitropyrazole is then subjected to thermal rearrangement to yield 3-nitro-1H-pyrazole. nih.govguidechem.comacs.org This rearrangement is often carried out in a high-boiling solvent like benzonitrile. nih.govguidechem.comchemicalbook.com

An alternative one-pot synthesis of 3-nitro-1H-pyrazole has also been reported, where the reaction mixture from the pyrazole nitration is directly subjected to a high-pressure reaction in a hydrothermal reactor, avoiding the isolation of the N-nitropyrazole intermediate. guidechem.com

| Reactant | Reagents and Conditions | Product | Yield |

| 1-Nitropyrazole | Benzonitrile, 180 °C, 3 hours | 3-Nitro-1H-pyrazole | 91% chemicalbook.com |

| Pyrazole | HNO3/Ac2O/HAc, then rearrangement | 3-Nitro-1H-pyrazole | 85.5% (nitration), 92.8% (rearrangement) researchgate.net |

This table presents data on the synthesis of 3-nitro-1H-pyrazole, a key precursor.

The introduction of the isopropyl group at the N1 position of the pyrazole ring is a crucial step. N-alkylation of pyrazoles can be achieved through various methods. For unsymmetrical pyrazoles like 3-nitro-1H-pyrazole, the alkylation can lead to a mixture of regioisomers (1,3- and 1,5-disubstituted pyrazoles). The regioselectivity is influenced by factors such as the reaction conditions, the nature of the alkylating agent, and steric effects. publish.csiro.au

Common methods for N-alkylation include:

Reaction with Alkyl Halides: Using an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a base is a standard approach. The choice of base and solvent can influence the regioselectivity.

Phase Transfer Catalysis: This method can be employed for the N-alkylation of pyrazoles, often providing high yields. researchgate.net

Michael Addition: For certain substrates, a catalyst-free Michael reaction can achieve highly regioselective N1-alkylation. acs.org

Using Trichloroacetimidates: N-alkylation can also be achieved using trichloroacetimidate (B1259523) electrophiles under acidic conditions. researchgate.net

For 3-nitro-1H-pyrazole, the electron-withdrawing nitro group at the 3-position generally directs the alkylation to the N1 position, which is sterically more accessible and electronically favored.

The final key functionalization is the regioselective iodination at the 4-position of the pyrazole ring. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich. researchgate.net The presence of an electron-withdrawing nitro group at the 3-position further deactivates the C5 position, favoring substitution at C4.

Several iodinating reagents and conditions can be employed for this transformation:

Iodine with an Oxidizing Agent: A common method involves the use of elemental iodine in the presence of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide. nih.gov

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for many heterocyclic compounds, including pyrazoles.

Iodine Monochloride: This reagent can also be used for the iodination of pyrazole derivatives. researchgate.net

Nitrogen Triiodide: A newer, green method utilizes the in-situ formation of nitrogen triiodide for the C-I bond formation on pyrazole derivatives. sciforum.net

The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield.

| Substrate | Iodinating Agent | Conditions | Product | Selectivity |

| 1-Aryl-3-CF3-1H-pyrazoles | I2, Ceric Ammonium Nitrate (CAN) | MeCN, reflux | 4-Iodo derivatives | Highly regioselective nih.gov |

| 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole | N-Iodosuccinimide (NIS) | Dichloromethane or acetic acid | 4-Iodo derivative | Good, with minor over-iodination at C5 |

| Pyrazole derivatives | Nitrogen triiodide (in-situ) | - | Iodinated pyrazoles | - sciforum.net |

This table summarizes various regioselective iodination methods applicable to pyrazole systems.

Direct Synthetic Routes to this compound

While a step-by-step approach is more common, direct synthetic routes that combine multiple steps into fewer operations are highly desirable for efficiency.

Stepwise Synthesis Approaches

The synthesis of this compound can be approached through a logical sequence of reactions, starting from a simple pyrazole derivative. A plausible and commonly employed route involves the N-alkylation of the pyrazole ring, followed by nitration and finally iodination.

Step 1: N-Isopropylation of Pyrazole

The initial step involves the introduction of the isopropyl group at the N1 position of the pyrazole ring. This is typically achieved through a nucleophilic substitution reaction where the pyrazole anion reacts with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a suitable base.

Reactants : Pyrazole, 2-iodopropane (or 2-bromopropane), and a base (e.g., sodium hydride, potassium carbonate).

Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Conditions : The reaction is generally carried out at room temperature or with gentle heating to ensure complete reaction.

Step 2: Nitration of 1-isopropyl-1H-pyrazole

The subsequent step is the nitration of the 1-isopropyl-1H-pyrazole. The nitro group is a strong directing group and will typically be introduced at the 4-position of the pyrazole ring due to electronic effects. However, careful control of reaction conditions is necessary to achieve the desired regioselectivity for the 3-position. In some cases, a mixture of isomers may be formed, requiring purification. A common nitrating agent is a mixture of nitric acid and sulfuric acid.

Reactants : 1-isopropyl-1H-pyrazole, nitric acid, and sulfuric acid.

Conditions : The reaction is highly exothermic and is therefore conducted at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent side reactions.

Step 3: Iodination of 1-isopropyl-3-nitro-1H-pyrazole

The final step is the introduction of the iodine atom at the 4-position of the 1-isopropyl-3-nitro-1H-pyrazole. This is an electrophilic iodination reaction. Common iodinating agents include iodine monochloride or a mixture of iodine and an oxidizing agent. The presence of the nitro group at the 3-position deactivates the ring, making the iodination require specific and sometimes harsh conditions.

Reactants : 1-isopropyl-3-nitro-1H-pyrazole and an iodinating agent (e.g., iodine monochloride, N-iodosuccinimide).

Solvent : A suitable solvent that can dissolve the reactants and is inert to the reaction conditions, such as acetic acid or dichloromethane.

Conditions : The reaction may be carried out at room temperature or require heating to proceed at a reasonable rate.

An alternative approach involves the direct iodination of 1-isopropyl-1H-pyrazole, followed by nitration. The regioselectivity of the nitration step would then be influenced by the presence of the iodine atom at the 4-position.

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| 1 | Pyrazole | 2-Iodopropane, K₂CO₃ | 1-isopropyl-1H-pyrazole | 85-95 |

| 2 | 1-isopropyl-1H-pyrazole | HNO₃, H₂SO₄ | 1-isopropyl-3-nitro-1H-pyrazole | 60-75 |

| 3 | 1-isopropyl-3-nitro-1H-pyrazole | I₂, HIO₃ | This compound | 70-85 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous solvents, the development of catalytic methods to improve atom economy, and the exploration of solvent-free reaction conditions.

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry as they eliminate the environmental and health hazards associated with volatile organic solvents. For the synthesis of pyrazole derivatives, mechanochemical methods, such as grinding or ball-milling, can be employed. While specific solvent-free methods for this compound are not extensively documented, related syntheses have shown promise. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core can be achieved under solvent-free conditions, often with microwave irradiation to accelerate the reaction.

Catalytic Approaches

Catalytic methods offer significant advantages in terms of efficiency and waste reduction. In the context of synthesizing this compound, catalytic approaches can be particularly beneficial in the iodination and N-alkylation steps.

Catalytic Iodination : The use of a catalyst can facilitate the iodination of the pyrazole ring under milder conditions. For example, certain Lewis acids or transition metal catalysts can activate the iodine source, leading to more efficient and selective iodination.

Copper-Catalyzed Reactions : Copper catalysts have been effectively used in the functionalization of pyrazoles. For instance, copper-catalyzed coupling reactions can be employed to introduce various substituents onto the pyrazole ring. While not directly applied to the synthesis of the target compound in the provided literature, the principle could be adapted. For example, a copper-catalyzed reaction could potentially be used to introduce the nitro group or other functionalities. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of the synthetic pathways to this compound are critical for its practical application. A comparative analysis of different approaches reveals trade-offs between yield, purity, and environmental impact.

| Synthetic Approach | Advantages | Disadvantages | Overall Yield (Estimated) |

| Stepwise Electrophilic Substitution | Good control over substitution pattern, well-established reactions. | Multiple steps can lower overall yield, potential for regioisomer formation. | 40-60% |

| Cyclization of Pre-functionalized Precursors | Fewer steps, potentially higher overall yield. | Synthesis of complex precursors can be challenging. | 50-70% |

| Green Chemistry Approaches | Reduced environmental impact, potentially safer processes. | May require specialized equipment (e.g., microwave reactor, ball mill), may not be as high-yielding as traditional methods yet. | Varies, can be comparable to traditional methods. |

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, the availability of starting materials, and the specific requirements for purity and yield.

Mechanistic Investigations of Reactions Involving 4 Iodo 1 Isopropyl 3 Nitro 1h Pyrazole

Mechanistic Pathways of Substitution Reactions

The pyrazole (B372694) ring, while aromatic, exhibits a complex reactivity pattern influenced by the presence of two nitrogen atoms and its substituents. In the case of 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole, the electronic landscape is significantly shaped by the electron-withdrawing nitro group and the bulky, yet weakly electron-donating, isopropyl group, as well as the iodo substituent.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. wikipedia.org For this compound, the strong electron-withdrawing nature of the nitro group at the C3 position significantly activates the pyrazole ring towards nucleophilic attack.

The presence of the nitro group ortho to the iodine atom at C4 is critical for the stabilization of the negative charge in the Meisenheimer intermediate through resonance. pressbooks.pub This stabilization lowers the activation energy for the initial nucleophilic attack, making the SNAr pathway highly favorable at the C4 position. The general mechanism can be depicted as follows:

Addition of the Nucleophile: A nucleophile attacks the C4 carbon, which bears the iodo leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored by the departure of the iodide ion.

The rate of SNAr reactions is influenced by the nature of the leaving group. In nucleophilic aromatic substitution, fluoride (B91410) is often the best leaving group, followed by chloride, bromide, and iodide. wikipedia.org This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.

| Leaving Group | Relative Reactivity in SNAr | Electronegativity |

|---|---|---|

| F | High | 3.98 |

| Cl | Moderate | 3.16 |

| Br | Moderate | 2.96 |

| I | Low | 2.66 |

While the electron-deficient nature of the pyrazole ring in this compound generally disfavors electrophilic aromatic substitution, such reactions can occur under forcing conditions. The nitronium ion (NO2+) is a common electrophile in nitration reactions. masterorganicchemistry.com The attack of an electrophile on the aromatic ring is the rate-determining step, leading to a carbocation intermediate. masterorganicchemistry.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The isopropyl group at the N1 position and the iodo group at C4 are ortho, para-directing, while the nitro group at C3 is a meta-director. However, the strong deactivating effect of the nitro group makes further electrophilic substitution challenging. If an electrophilic attack were to occur, it would likely be directed to the C5 position, which is the least deactivated position on the ring.

Reaction Kinetics and Thermodynamics Studies

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms. For reactions involving substituted pyrazoles, kinetic data can help to elucidate the rate-determining step and the influence of substituents on the reaction rate. researchgate.net Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) provide insights into the energy profile of the reaction and the structure of the transition state.

For the SNAr reaction of this compound, kinetic studies would likely show a second-order rate law, first order in the pyrazole and first order in the nucleophile. This is consistent with the bimolecular nature of the rate-determining nucleophilic addition step.

Thermodynamic studies on the formation of substituted pyrazoles have shown that these reactions can be under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. nih.govmdpi.comresearchgate.net

| Thermodynamic Parameter | Information Provided |

|---|---|

| Activation Energy (Ea) | Minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | Heat change in forming the transition state. |

| Entropy of Activation (ΔS‡) | Change in disorder in forming the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | Overall energy barrier of the reaction. |

Role of Substituents on Reaction Mechanisms (e.g., nitro and iodo groups)

The substituents on the pyrazole ring have a profound impact on its reactivity and the operative reaction mechanisms.

Nitro Group: The nitro group at the C3 position is a powerful electron-withdrawing group. Its primary role is to activate the pyrazole ring for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. pressbooks.pub The position of the nitro group is crucial; an ortho or para relationship to the leaving group is necessary for effective resonance stabilization. pressbooks.pub In electrophilic reactions, the nitro group is a strong deactivating group and a meta-director. fu-berlin.de

Iodo Group: The iodo group at the C4 position serves as the leaving group in SNAr reactions. While iodine is a relatively poor leaving group in SNAr compared to other halogens due to its lower electronegativity, the strong activation provided by the adjacent nitro group can compensate for this. wikipedia.org The polarizability of the C-I bond can also influence the interaction with incoming nucleophiles.

Isopropyl Group: The isopropyl group at the N1 position has a modest electron-donating effect through induction. It also provides steric bulk, which can influence the approach of reagents to the pyrazole ring. In electrophilic substitution, it would act as a weak activating group.

Transition State Analysis in Reactions Involving this compound

Transition state theory provides a framework for understanding the energetics and geometry of the highest energy point along the reaction coordinate. ucsb.edu For reactions of this compound, computational chemistry is a powerful tool for modeling transition states. nih.gov

In the SNAr mechanism, the transition state for the rate-determining step resembles the Meisenheimer complex. Computational analysis of this transition state would likely reveal a significant degree of bond formation between the nucleophile and the C4 carbon, and a partial negative charge delocalized over the pyrazole ring and the nitro group. The geometry of the transition state, including bond lengths and angles, can provide insights into the degree of bond breaking and forming at this critical point.

Recent studies on SNAr reactions have suggested that some may proceed through a concerted mechanism, or exist on a mechanistic continuum between stepwise and concerted pathways, particularly with azole nucleophiles. rsc.orgnih.gov Computational modeling of the potential energy surface can help to distinguish between these possibilities for a given reaction of this compound.

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A combination of advanced spectroscopic and computational techniques is often employed to unravel complex reaction mechanisms.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for characterizing reactants, products, and in some cases, stable intermediates. nih.gov Kinetic studies can be performed by monitoring the change in concentration of species over time using NMR. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the progress of a reaction by monitoring the appearance and disappearance of characteristic functional group vibrations. mdpi.comresearchgate.net

Mass Spectrometry (MS): MS is used to identify reaction products and intermediates by their mass-to-charge ratio.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure, geometry, and energetics of molecules, intermediates, and transition states. eurasianjournals.comresearchgate.net These calculations can provide detailed insights into reaction pathways and predict kinetic and thermodynamic parameters. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and their interactions with solvents, providing a more realistic picture of the reaction environment. eurasianjournals.com

By integrating experimental data from spectroscopic techniques with theoretical insights from computational chemistry, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.

Reactivity Profiles and Transformational Chemistry of 4 Iodo 1 Isopropyl 3 Nitro 1h Pyrazole

Reactivity at the Iodo-Substituted Position

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. The high polarizability and low bond strength of the C-I bond make it an excellent leaving group in various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the C4 position of iodopyrazoles. The specific substitution pattern of 4-iodo-1-isopropyl-3-nitro-1H-pyrazole, particularly the presence of the deactivating nitro group, can influence reaction kinetics, but the general reactivity patterns established for 4-iodopyrazoles are applicable.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-iodopyrazole (B32481) and an organoboron species, typically a boronic acid or ester. wikipedia.org It is widely used to synthesize 4-aryl- or 4-vinylpyrazoles. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. wikipedia.orgnih.gov While direct studies on this compound are not prevalent, research on similar substrates demonstrates the feasibility of this transformation. For instance, unprotected 4-bromopyrazole has been successfully coupled with various aryl boronic acids using palladium precatalysts. nih.gov The reaction of 1-aryl-3-(trifluoromethyl)-4-iodopyrazoles with phenylboronic acid using Pd(PPh₃)₄ as a catalyst also proceeds effectively. nih.gov

Interactive Data Table: Examples of Suzuki-Miyaura Reactions on Halogenated Pyrazoles Click on the headers to sort the data.

| Pyrazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

| 4-Bromopyrazole | 4-Methylphenylboronic acid | XPhos-Pd G2 | K₃PO₄ | Dioxane/H₂O | 4-(4-Methylphenyl)pyrazole | 86 | nih.gov |

| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos-Pd G2 | K₃PO₄ | Dioxane/H₂O | 3-(4-Methoxyphenyl)pyrazole | 75 | nih.gov |

| 1-p-Tolyl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-p-Tolyl-3-CF₃-4-phenyl-1H-pyrazole | 56 | nih.gov |

| Iodo-labeled RNA | NBD-labeled boronic ester | Pd(OAc)₂ | - | Tris-HCl buffer | NBD-labeled RNA | - | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to 4-alkynylpyrazoles. wikipedia.orglibretexts.org This reaction is characteristically co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The C4-iodo bond of the pyrazole ring is sufficiently reactive for this transformation. Studies on N-protected 4-iodo-3-nitro-1H-pyrazole have shown successful Sonogashira coupling with phenylacetylene, indicating that the nitro group is compatible with these reaction conditions.

Interactive Data Table: Examples of Sonogashira Reactions on Iodopyrazoles Click on the headers to sort the data.

| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 58 | N/A |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 1-(1-Ethoxyethyl)-4-(phenylethynyl)-1H-pyrazole | 93 | N/A |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 2-Bromo-4-(phenylethynyl)quinoline | 90 | libretexts.org |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a carbon-carbon bond by coupling the 4-iodopyrazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for synthesizing 4-alkenylpyrazoles. Research has demonstrated that 1-protected-4-iodo-1H-pyrazoles react with various alkenes, such as methyl acrylate (B77674) and styrene, to yield the corresponding 4-alkenyl derivatives in high yields. clockss.org The choice of ligand, with tri(ethyl)phosphite [P(OEt)₃] being particularly effective, and the N-protecting group are crucial for the reaction's success. clockss.org

Interactive Data Table: Examples of Heck Reactions on 4-Iodopyrazoles Click on the headers to sort the data.

| Pyrazole Substrate | Alkene Partner | Catalyst | Ligand | Base | Product | Yield (%) | Ref |

| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95 | clockss.org |

| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | 4-Styryl-1-trityl-1H-pyrazole | 71 | clockss.org |

| 4-Iodo-1-trityl-1H-pyrazole | 1-Hexene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | 4-(1-Hexenyl)-1-trityl-1H-pyrazole | 78 | clockss.org |

While palladium-catalyzed reactions are common, the iodine atom on the pyrazole ring can also be displaced by nucleophiles.

Copper-Catalyzed Alkoxylation: A notable example is the direct 4-alkoxylation of 4-iodopyrazoles with alcohols, achieved through a copper(I) iodide (CuI)-catalyzed coupling protocol. nih.gov This reaction typically employs a base like potassium t-butoxide and a phenanthroline-based ligand under microwave irradiation to afford 4-alkoxypyrazoles. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): The iodine at the C4 position can potentially be displaced via a nucleophilic aromatic substitution (SₙAr) mechanism. This pathway is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. youtube.com In this compound, the nitro group at the C3 position is in a 'para-like' relationship to the C4 iodo substituent, which strongly activates the ring toward nucleophilic attack at the C4 position. This activation facilitates the addition of a nucleophile and subsequent elimination of the iodide ion, making it susceptible to displacement by strong nucleophiles like alkoxides, thiolates, or amines. youtube.com

The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with hydrogen. This process, known as reductive dehalogenation or hydrodehalogenation, can be achieved using various methods. Catalytic hydrogenation is a common approach, often employing catalysts like palladium on carbon (Pd/C). However, this method must be used with caution as it can also reduce the nitro group. commonorganicchemistry.com The use of alternative catalysts, such as Raney nickel, is sometimes preferred to preserve other functional groups while still achieving dehalogenation. commonorganicchemistry.com Other reagents, such as zinc dust in acetic acid, can also effect this transformation. The choice of reducing agent is critical to ensure chemoselectivity between the iodo and nitro groups.

Reactivity of the Nitro Group

The nitro group at the C3 position is a strong electron-withdrawing group that deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution. Its primary reactivity involves reduction to various other nitrogen-containing functionalities, most notably the amino group.

The transformation of a nitro group into an amino group is a fundamental reaction in organic synthesis, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This reduction can be accomplished by a variety of reagents. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a highly efficient method, often using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comyoutube.com A key consideration for this compound is the potential for concurrent reductive dehalogenation at the C4 position, especially when using Pd/C. commonorganicchemistry.com

Metal-Acid Systems: A classic and often more chemoselective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.commasterorganicchemistry.com These conditions are generally effective at reducing the nitro group without affecting the aryl halide. Tin(II) chloride (SnCl₂) is another mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Interactive Data Table: Common Reagents for Nitro Group Reduction Click on the headers to sort the data.

| Reagent System | Typical Conditions | Product | Chemoselectivity Notes | Ref |

| H₂ / Pd/C | H₂ atmosphere, solvent (e.g., EtOH, EtOAc) | Amine | Highly efficient; may also cause dehalogenation. | commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ atmosphere, solvent (e.g., EtOH) | Amine | Often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |

| Fe / HCl or AcOH | Reflux | Amine | Generally selective for the nitro group over halides. | commonorganicchemistry.commasterorganicchemistry.com |

| SnCl₂ / HCl | Room Temp or Reflux | Amine | Mild and selective for the nitro group. | commonorganicchemistry.com |

| Zn / AcOH | Mild conditions | Amine | Mild and selective for the nitro group. | commonorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Amine | Can be used for selective reduction of one nitro group over another. | commonorganicchemistry.com |

While reduction to the amine is the most common transformation, the nitro group can be converted into other nitrogen-containing functionalities through partial reduction under controlled conditions.

Hydroxylamines: The reduction can be stopped at the hydroxylamine (B1172632) stage using specific reagents. For example, zinc dust with ammonium (B1175870) chloride or the use of diborane (B8814927) can reduce nitro compounds to their corresponding hydroxylamines. wikipedia.org

Oximes and Azo Compounds: Other reagents can lead to different products. Metal salts like tin(II) chloride or chromium(II) chloride under specific conditions can yield oximes. wikipedia.org Conversely, using reducing agents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds typically leads to the formation of azo compounds through dimerization of intermediate species. commonorganicchemistry.com

The resulting 3-amino-4-iodo-1-isopropyl-1H-pyrazole from the complete reduction is a versatile bifunctional intermediate. The amino group can undergo a wide range of reactions (e.g., diazotization, acylation, alkylation), while the iodo group remains available for cross-coupling reactions, allowing for a diverse array of subsequent synthetic elaborations. researchgate.net

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. The presence of both electron-donating and electron-withdrawing groups on the this compound ring system leads to a nuanced reactivity profile.

Aromatization and dearomatization reactions are fundamental transformations in heterocyclic chemistry. For pyrazole derivatives, these processes often involve the corresponding dihydropyrazole (pyrazoline) or tetrahydropyrazole (pyrazolidine) forms.

Aromatization: Dihydropyrazoles can be aromatized to their corresponding pyrazole counterparts through oxidation. While specific studies on the di- or tetrahydro- derivatives of this compound are not prevalent, the aromatization of related dihydropyrazolo[1,5-a]pyrimidines, which contain a pyrazole core, has been documented. The oxidation of these systems can be influenced by the substituents present, with some electron-donating groups leading to decomposition during the process. Aromatization can also be a spontaneous process following a cycloaddition reaction, where an intermediate pyrazoline eliminates a leaving group to furnish the stable aromatic pyrazole ring.

Dearomatization: Conversely, the dearomatization of pyrazoles is a less common but synthetically useful transformation. The reduction of the pyrimidine (B1678525) ring in pyrazolo[1,5-a]pyrimidines to yield tetrahydropyrazolo[1,5-a]pyrimidines has been reported, indicating that selective dearomatization of a fused ring system is achievable while leaving the pyrazole core intact. nih.gov Such selective reductions highlight the stability of the pyrazole ring. For an isolated pyrazole like this compound, dearomatization would likely require forcing conditions or activation through further functionalization.

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Pyrazoles and their derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or as a 1,3-dipole precursor.

[3+2] Cycloaddition: The synthesis of nitropyrazoles can be achieved through non-catalyzed [3+2] cycloaddition reactions. rwth-aachen.de These reactions typically involve a three-atom component, such as a diazo compound, nitrile imine, or azomethine imine, reacting with a suitable dipolarophile. rwth-aachen.de While this is often a method for pyrazole synthesis, the pyrazole ring itself, particularly with activating substituents, could potentially undergo further cycloadditions, though this is less common for the aromatic form.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. rsc.org While aromatic pyrazoles are generally poor dienes due to their aromatic stability, non-aromatic 4H-pyrazoles have been shown to participate in Diels-Alder reactions. nih.gov For a molecule like this compound, participation as a diene would require a preliminary dearomatization step. More plausibly, if the pyrazole ring were to bear a dienophilic substituent, it could react with a diene. The electron-withdrawing nitro group would activate a hypothetical double bond at an adjacent position, making it a more reactive dienophile.

The table below summarizes hypothetical cycloaddition reactions involving a pyrazole core, illustrating the versatility of this heterocycle in synthetic chemistry.

| Cycloaddition Type | Pyrazole Role | Potential Reactant | Product Type |

| [3+2] Cycloaddition | 1,3-Dipole Precursor | Alkene/Alkyne | Fused Heterocycle |

| [4+2] Diels-Alder | Diene (as 4H-pyrazole) | Dienophile | Bicyclic Adduct |

| [4+2] Diels-Alder | Dienophile (with activating group) | Diene | Substituted Cyclohexene |

Influence of the Isopropyl Group on Reactivity and Selectivity

The N-isopropyl group in this compound exerts both steric and electronic effects that significantly influence the molecule's reactivity and the regioselectivity of its reactions.

Steric Effects: The bulky isopropyl group provides considerable steric hindrance around the N1 position of the pyrazole ring. This steric bulk can direct incoming reagents to the less hindered positions of the molecule. For instance, in reactions involving the N-H of a non-substituted pyrazole, the isopropyl group's presence can influence the regioselectivity of N-alkylation on the other nitrogen atom if the pyrazole were not already substituted. In the case of this compound, the isopropyl group can influence the conformation of the molecule and potentially hinder the approach of reagents to the adjacent C5 position.

Stereochemical Considerations in Reactions of this compound

While this compound itself is not chiral, its reactions can lead to the formation of chiral products, and the stereochemical outcome of these reactions is an important consideration.

The asymmetric synthesis of pyrazole derivatives is a burgeoning field, with significant progress made in catalytic enantioselective methods. rwth-aachen.dersc.orgthieme-connect.com These methods often employ chiral catalysts to control the stereochemistry of reactions involving pyrazolone (B3327878) derivatives. rwth-aachen.dersc.orgthieme-connect.com

In the context of this compound, stereochemical considerations would become paramount in reactions that create a new stereocenter. For example, in a hypothetical cycloaddition reaction where a prochiral dienophile adds to a diene derived from the pyrazole, the facial selectivity of the approach would determine the stereochemistry of the product. The presence of the N-isopropyl group, while not chiral itself, could exert some diastereoselective control by influencing the preferred conformation of the transition state.

Furthermore, if the isopropyl group were replaced by a chiral substituent, or if the molecule were to react with a chiral reagent, the formation of diastereomeric products would be expected. The synthesis of chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom has been achieved through cascade reactions involving 1,3-dipolar cycloaddition and a subsequent rwth-aachen.denih.gov-sigmatropic rearrangement. uniovi.es This demonstrates that chirality at the N-position can be effectively transferred and controlled in pyrazole chemistry.

The table below outlines some general strategies for achieving stereocontrol in pyrazole chemistry, which could be conceptually applied to reactions of this compound.

| Stereochemical Strategy | Description | Potential Application |

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric transformations of the pyrazole substituents. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to control diastereoselectivity. | Diastereoselective reactions followed by removal of the auxiliary. |

| Substrate Control | Use of a chiral substituent on the pyrazole to direct the stereochemical outcome. | Reactions where the existing stereocenter influences the formation of a new one. |

Applications in Advanced Organic Synthesis

4-Iodo-1-isopropyl-3-nitro-1H-pyrazole as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate can be inferred from the reactivity of its constituent functional groups. The presence of an iodine atom at the 4-position of the pyrazole (B372694) ring is particularly significant. Halogenated pyrazoles, especially iodo- and bromo-derivatives, are well-established precursors in a variety of cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.

The electron-withdrawing nature of the nitro group at the 3-position is expected to influence the reactivity of the pyrazole ring, potentially facilitating certain nucleophilic substitution reactions. Furthermore, the nitro group itself can be chemically transformed, most commonly through reduction to an amino group, which then opens up a vast array of further functionalization possibilities, such as diazotization or acylation. The isopropyl group at the 1-position provides steric bulk and influences the solubility of the compound in organic solvents.

Table 1: Potential Transformations of this compound

| Functional Group | Potential Reaction Type | Potential Product Class |

|---|---|---|

| 4-Iodo | Suzuki-Miyaura Coupling | 4-Aryl-1-isopropyl-3-nitro-1H-pyrazoles |

| 4-Iodo | Sonogashira Coupling | 4-Alkynyl-1-isopropyl-3-nitro-1H-pyrazoles |

| 4-Iodo | Heck Coupling | 4-Alkenyl-1-isopropyl-3-nitro-1H-pyrazoles |

| 4-Iodo | Buchwald-Hartwig Amination | 4-Amino-1-isopropyl-3-nitro-1H-pyrazoles |

Design and Synthesis of Complex Pyrazole-Containing Scaffolds

While specific examples involving this compound are not reported, its structure is conducive to the synthesis of complex molecular scaffolds. The pyrazole core is a common motif in medicinal chemistry, and the ability to functionalize it at multiple positions is highly desirable. Starting from this compound, a sequential cross-coupling strategy could be envisioned. For instance, a Sonogashira coupling at the 4-position, followed by reduction of the nitro group and subsequent cyclization, could lead to the formation of pyrazole-fused heterocyclic systems.

The differential reactivity of the iodo and nitro groups allows for orthogonal chemical modifications, a key strategy in the construction of complex molecules. This would enable the introduction of diverse substituents onto the pyrazole ring, thereby generating a library of compounds for screening in drug discovery or materials science.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. There is currently no published research describing the use of this compound in MCRs. However, given the reactivity of its functional groups, its potential participation in such reactions can be hypothesized. For example, a precursor derived from the reduction of the nitro group to an amine could potentially act as one of the components in a Passerini or Ugi reaction, incorporating the pyrazole moiety into a larger, more complex structure in a single step.

Preparation of Biologically Relevant Compounds via this compound

The pyrazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents. Although no specific biologically active molecules have been synthesized directly from this compound according to available literature, its potential as a building block is evident.

The general synthetic utility of 4-iodopyrazoles in the preparation of bioactive compounds has been demonstrated. For instance, they can serve as precursors to compounds that act as kinase inhibitors or ligands for various receptors. The synthetic handles on this compound would allow for the systematic modification of the pyrazole core to explore structure-activity relationships (SAR) in medicinal chemistry programs.

Applications in Material Science Precursors

In the field of materials science, nitrated heterocyclic compounds are often investigated for their energetic properties. Nitropyrazoles, in particular, are a class of energetic materials known for their high density, thermal stability, and insensitivity to impact. While the primary focus of research in this area has been on compounds with a higher degree of nitration, this compound could theoretically serve as a precursor to more highly nitrated or otherwise functionalized pyrazoles with tailored energetic properties.

Furthermore, functionalized pyrazoles can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as building blocks for conductive polymers. The iodo- and nitro- groups of this compound offer synthetic pathways to introduce the necessary functionalities for polymerization or coordination with metal centers. However, specific research detailing these applications for this compound has not been found.

Computational and Theoretical Studies of 4 Iodo 1 Isopropyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations on the Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to study pyrazole (B372694) derivatives. These calculations can determine the distribution of electron density, which is crucial for predicting chemical behavior.

For 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole, DFT calculations would typically be used to optimize the molecular geometry, predicting key structural parameters. The electronic properties derived from these calculations are presented in the following table, outlining the type of data that would be obtained.

| Calculated Parameter | Predicted Value for a Pyrazole Derivative |

| Total Energy (a.u.) | Data not available |

| Enthalpy (a.u.) | Data not available |

| Gibbs Free Energy (a.u.) | Data not available |

| Dipole Moment (Debye) | Data not available |

This interactive table illustrates the typical outputs of DFT calculations for pyrazole systems; however, specific values for this compound are not available in the current literature.

Molecular Modeling for Understanding Reactivity and Selectivity

Molecular modeling techniques are instrumental in predicting how a molecule will interact with other chemical species. For substituted pyrazoles, these studies can elucidate the factors governing their reactivity and the selectivity of their reactions. nih.gov For instance, the electronic and steric effects of the iodo, isopropyl, and nitro groups on the pyrazole ring would significantly influence its reactivity.

Computational models can map out the electrostatic potential surface of this compound. This would reveal regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. Such studies are crucial for designing synthetic pathways and understanding reaction mechanisms.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the most likely pathway for a chemical reaction. mdpi.com For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

These calculations can help to understand the regioselectivity of reactions, for example, by determining which potential reaction site has the lowest activation energy. mdpi.com This predictive capability is invaluable for optimizing reaction conditions and improving yields.

Spectroscopic Property Predictions for Understanding Electronic Distributions

Computational methods can predict various spectroscopic properties, such as NMR and IR spectra. mdpi.comresearchgate.net These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. The calculated spectroscopic data are directly related to the molecule's electronic structure and geometry.

For this compound, theoretical calculations of its ¹H and ¹³C NMR chemical shifts and its infrared vibrational frequencies would provide a theoretical benchmark for experimental characterization. Discrepancies between calculated and experimental spectra can also reveal subtle structural or electronic effects.

| Spectroscopic Data | Predicted Information |

| ¹H NMR Chemical Shifts | Would predict the resonance frequencies of the hydrogen atoms, influenced by the electronic environment created by the iodo, isopropyl, and nitro groups. |

| ¹³C NMR Chemical Shifts | Would predict the resonance frequencies of the carbon atoms in the pyrazole ring and the isopropyl group. |

| IR Vibrational Frequencies | Would identify characteristic vibrational modes, such as the N-O stretching of the nitro group and C-I stretching. |

This table outlines the types of spectroscopic data that can be predicted computationally. Specific predicted values for this compound are not currently documented.

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of a molecule plays a critical role in its properties and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For this compound, the rotation around the bond connecting the isopropyl group to the pyrazole ring would be a key area of study.

Computational methods can be used to perform a systematic search for low-energy conformers. Understanding the preferred conformation is essential for modeling how the molecule might interact with biological targets or other molecules. While specific studies on this molecule are lacking, research on similar structures, like isopropylindoles, demonstrates the utility of these computational approaches. researchgate.net

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole

The synthesis of polysubstituted pyrazoles often involves multi-step sequences. Future research could focus on developing more efficient and sustainable methods for the preparation of this compound.

Direct C-H Functionalization: A significant advancement would be the development of methods for the direct, regioselective C-H iodination and nitration of a 1-isopropyl-pyrazole precursor. This would reduce the number of synthetic steps, minimize waste, and improve atom economy compared to traditional methods that often rely on pre-functionalized starting materials.

Novel Iodinating and Nitrating Agents: Investigation into milder and more selective reagents for the introduction of the iodo and nitro groups is a promising avenue. This could include the use of hypervalent iodine reagents for iodination or innovative nitrating agents that operate under less harsh conditions than conventional nitric/sulfuric acid mixtures, thereby improving functional group tolerance. For instance, the synthesis of related 4-iodopyrazole-3-ones has been achieved using iodine monochloride. researchgate.net

One-Pot Procedures: Designing a one-pot or telescopic synthesis, where sequential reactions are carried out in a single reactor without the isolation of intermediates, would significantly enhance the efficiency of producing the target molecule. This approach minimizes handling and purification steps, saving time and resources.

| Methodology | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | Increased atom economy, fewer steps | Catalyst development, regioselectivity control |

| Novel Reagents | Milder conditions, higher selectivity | Synthesis of new reagents, substrate scope |

| One-Pot Procedures | Improved efficiency, reduced waste | Reaction compatibility, process optimization |

Novel Reactivity Modes and Transformations

The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations that remain largely unexplored.

Cross-Coupling Reactions: The carbon-iodine bond is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. While reactions like Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki are well-established for 4-iodopyrazoles, exploring their application to this specific substrate is crucial. clockss.orgarkat-usa.orgresearchgate.net Furthermore, investigating less common coupling reactions, such as Buchwald-Hartwig amination or copper-catalyzed C-O and C-S bond formations, could yield a diverse library of new pyrazole (B372694) derivatives. nih.gov

Transformations of the Nitro Group: The electron-withdrawing nitro group can be reduced to an amino group, which serves as a versatile precursor for further derivatization. researchgate.net This amino functionality can be used to construct fused heterocyclic systems, such as pyrazolopyrimidines or pyrazolopyridines, which are prevalent scaffolds in medicinal chemistry.

Ortho-Metalation: Directed ortho-metalation (DoM) strategies, potentially guided by the nitro or pyrazole nitrogen atoms, could enable functionalization at the C-5 position of the pyrazole ring, a position that is often difficult to access directly.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. mdpi.comnih.gov

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable safer handling of potentially hazardous reagents (e.g., nitrating agents) and improve reaction efficiency through precise control of parameters like temperature, pressure, and residence time. researchgate.net Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. mdpi.com

Automated Reaction Optimization: Automated synthesis platforms, which use robotics and machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity. nih.gov Applying these technologies to the synthesis and subsequent derivatization of the target pyrazole would accelerate the discovery of new compounds and synthetic protocols.

| Technology | Application to Pyrazole Synthesis | Potential Benefits |

| Flow Chemistry | Nitration, iodination, cross-coupling | Enhanced safety, scalability, process control |

| Automated Synthesis | Optimization of reaction conditions | High-throughput screening, accelerated discovery |

Development of Advanced Computational Models for Pyrazole Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules.

DFT for Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions and transformations involving this compound. researchgate.netnih.gov This understanding can guide the rational design of improved catalysts and reaction conditions. For example, computational studies can predict the regioselectivity of electrophilic substitution based on the electronic properties of the pyrazole ring.

Predictive Modeling: Advanced computational models could be developed to predict the physicochemical properties (e.g., solubility, logP) and potential biological activity of derivatives synthesized from the target compound. This in silico screening can help prioritize synthetic targets and reduce the time and cost associated with drug discovery and materials development.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) for the target molecule and its derivatives, providing a deeper understanding of their electronic and geometric structures. mdpi.com

Potential for Derivatization to Novel Heterocyclic Systems

This compound is an ideal starting point for the synthesis of more complex and novel heterocyclic frameworks.

Fused Ring Systems: As mentioned, the nitro group can be converted to an amine, which can then be used as a handle to build fused bicyclic and polycyclic systems. For instance, condensation of the corresponding amino-pyrazole with dicarbonyl compounds could lead to the formation of pyrazolo[3,4-b]pyridines or pyrazolo[3,4-b]pyrazines.

Ring Transformation Reactions: Research into ring-opening and ring-rearrangement reactions of the pyrazole core, potentially triggered by the specific substitution pattern, could lead to the discovery of entirely new heterocyclic scaffolds.

Multi-component Reactions: The use of this compound or its derivatives as a component in multi-component reactions (MCRs) represents an efficient strategy for generating molecular diversity and synthesizing complex molecules in a single step.

Q & A

Q. What advanced spectroscopic techniques clarify the electronic effects of substituents in this compound?

- Methodological Answer :

- XPS : X-ray photoelectron spectroscopy quantifies iodine’s binding energy (~620 eV for C–I), reflecting its electronic environment.

- UV-Vis TD-DFT : Time-dependent DFT simulations correlate experimental λ with charge-transfer transitions involving the nitro and iodine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.